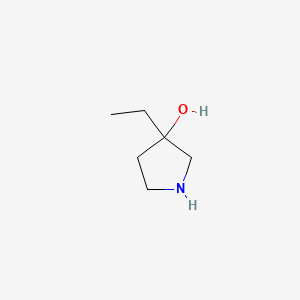

3-Ethylpyrrolidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-6(8)3-4-7-5-6/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCBTTNCVVAZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Ethylpyrrolidin-3-ol chemical properties and structure

An In-depth Technical Guide to 3-Ethylpyrrolidin-3-ol: A Chiral Building Block for Drug Discovery

Introduction and Core Concepts

This compound is a substituted, saturated heterocyclic compound featuring a five-membered pyrrolidine ring. This tertiary alcohol is of significant interest to researchers and professionals in drug development due to its structural characteristics, particularly its inherent chirality and the versatile synthetic handles it possesses. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1] The introduction of an ethyl group and a hydroxyl group at the C3 position creates a chiral center, allowing for the exploration of stereospecific interactions with biological targets, a critical aspect in modern drug design.[2]

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, designed for scientists engaged in synthetic chemistry and pharmaceutical research.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChemLite[3] |

| Molecular Formula | C₆H₁₃NO | PubChemLite[3] |

| Molecular Weight | 115.17 g/mol | PubChemLite[3] |

| SMILES | CCC1(CCNC1)O | PubChemLite[3] |

| InChI Key | RDCBTTNCVVAZEK-UHFFFAOYSA-N | PubChemLite[3] |

| PubChem CID | 57601815 | PubChemLite[3] |

Chemical Structure and Stereoisomerism

The structure of this compound consists of a central pyrrolidine ring. The nitrogen atom at position 1 imparts basic properties to the molecule.[4] The key feature is the carbon atom at position 3 (C3), which is a quaternary carbon bonded to an ethyl group, a hydroxyl group, and two other carbon atoms within the ring.

This substitution pattern makes the C3 atom a stereocenter. Consequently, this compound exists as a pair of enantiomers: (R)-3-Ethylpyrrolidin-3-ol and (S)-3-Ethylpyrrolidin-3-ol. The specific stereochemistry of chiral molecules is often crucial for their pharmacological activity, as biological receptors are themselves chiral.[5] The ability to synthesize or separate these specific stereoisomers is therefore of high importance.

Physicochemical Properties

Experimental physicochemical data for this compound is not widely available in the public domain. However, properties can be predicted using computational models, and data from isomeric or parent compounds can provide useful context. For comparison, data for the related compounds 1-Ethyl-3-pyrrolidinol and 3-Pyrrolidinol are included below.

| Property | This compound (Predicted) | 1-Ethyl-3-pyrrolidinol (Experimental) | 3-Pyrrolidinol (Experimental) |

| Boiling Point | N/A | 59-61 °C @ 1 mmHg | 108-110 °C @ 8 mmHg |

| Density | N/A | 0.967 g/mL at 25 °C | 1.076 g/mL at 20 °C |

| Refractive Index | N/A | n20/D 1.467 | n20/D 1.49 |

| Water Solubility | Soluble (predicted) | Soluble[6] | N/A |

| logP (Octanol/Water) | 0.0 (XlogP)[3] | 0.073 (Crippen)[7] | N/A |

Synthesis and Reaction Principles

The synthesis of this compound, a tertiary alcohol, can be logically approached via the addition of an organometallic ethyl nucleophile to a suitable 3-pyrrolidinone precursor. The Grignard reaction is a classic and effective method for this type of C-C bond formation.

A critical consideration in this synthesis is the protection of the pyrrolidine nitrogen. The acidic N-H proton would quench the highly basic Grignard reagent. Therefore, a protecting group, such as a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group, is required. The choice of protecting group is crucial; it must be stable to the reaction conditions and readily cleavable in a subsequent step. The Boc group is often preferred as it can be removed under acidic conditions, while the benzyl group is typically removed by catalytic hydrogenation.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a representative, plausible route based on established chemical principles for the synthesis of analogous compounds.

Step 1: N-Protection of 3-Pyrrolidinone

-

Dissolve 3-pyrrolidinone in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a base, such as triethylamine, to the solution.

-

Slowly add di-tert-butyl dicarbonate (Boc)₂O at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove impurities and the base.

-

Dry the organic layer, filter, and concentrate under reduced pressure to yield N-Boc-3-pyrrolidinone.

Step 2: Grignard Reaction

-

Prepare a solution of ethylmagnesium bromide in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve the N-Boc-3-pyrrolidinone from Step 1 in the same dry solvent.

-

Cool the ketone solution to 0 °C and slowly add the Grignard reagent via a dropping funnel. The causality here is to control the exothermic reaction and prevent side reactions.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Quench the reaction carefully by slow addition of a saturated aqueous solution of ammonium chloride. This protonates the intermediate alkoxide and neutralizes excess Grignard reagent.

-

Extract the product into an organic solvent, wash, dry, and concentrate to yield crude N-Boc-3-ethylpyrrolidin-3-ol.

Step 3: Deprotection

-

Dissolve the crude product from Step 2 in a suitable solvent (e.g., methanol or dioxane).

-

Add a strong acid, such as hydrochloric acid (HCl), to cleave the Boc protecting group.

-

Stir the reaction at room temperature.

-

Upon completion, neutralize the excess acid with a base (e.g., NaOH solution) and extract the final product, this compound.

-

Purify the final compound, typically by distillation or column chromatography.

Spectroscopic Characterization

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, multiplets for the pyrrolidine ring protons, and broad singlets for the -OH and -NH protons, which are exchangeable with D₂O.

-

¹³C NMR: Six distinct carbon signals are expected. The quaternary carbon at C3 bearing the hydroxyl group would appear significantly downfield. Other signals would correspond to the two carbons of the ethyl group and the three other carbons of the pyrrolidine ring.

-

IR Spectroscopy: Key absorption bands would include a broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol, another peak in the same region for the N-H stretch, and C-H stretching peaks around 2850-2960 cm⁻¹.

-

Mass Spectrometry: PubChemLite predicts several adducts for mass spectrometry analysis. For example, the [M+H]⁺ ion is predicted to have a mass-to-charge ratio (m/z) of 116.10700.[3]

Applications in Medicinal Chemistry and Drug Development

The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to introduce a three-dimensional, sp³-rich character into molecules, which can enhance binding affinity and improve pharmacokinetic properties.[1]

A direct application of the 3-ethylpyrrolidin-3-yl moiety is found in the structure of complex heterocyclic compounds investigated in pharmaceutical research. For instance, the molecule 8-((3R,4S)-4-ethylpyrrolidin-3-yl)-3H-imidazo(1,2-a)pyrrolo(2,3-e)pyrazine (PubChem CID: 118036111) explicitly incorporates this chiral scaffold.[8] The defined stereochemistry (3R,4S) in this example underscores the importance of stereoselective synthesis to access specific, biologically active isomers.

Furthermore, substituted pyrrolidine derivatives have been explored for a wide range of therapeutic targets, including:

-

Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is present in drugs targeting various CNS conditions.[9]

-

Anti-inflammatory and Analgesic Agents: Certain pyrrolidine derivatives have shown potential as anti-inflammatory and pain-relieving agents.[10]

-

Histamine Receptor Antagonists: Novel pyrrolidine derivatives have been synthesized and evaluated as potent antagonists for the H₃ receptor, a target for neurological and inflammatory disorders.[11]

The utility of this compound lies in its role as a versatile intermediate. The hydroxyl group can be used for further functionalization (e.g., etherification, esterification) or can be replaced, while the secondary amine of the pyrrolidine ring is readily available for amidation or alkylation to build more complex molecular architectures.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) for this compound was found in the searched sources. Therefore, safety precautions must be inferred from related compounds such as 1-Ethyl-3-pyrrolidinol and 3-Pyrrolidinol.

-

Hazards: These compounds are typically classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautions for Safe Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer: This safety information is based on related compounds. It is imperative to consult a substance-specific MSDS from the supplier before handling this compound.

References

-

Noble Intermediates. N-Ethyl-3-Pyrrolidinol. Available at: [Link]

-

Cheméo. 3-Ethyl-pyrrolidine - Chemical & Physical Properties. Available at: [Link]

-

NIST. 1-Ethyl-3-pyrrolidinol. In NIST Chemistry WebBook. Available at: [Link]

-

Cheméo. Chemical Properties of 1-Ethyl-3-pyrrolidinol (CAS 30727-14-1). Available at: [Link]

-

PubChem. 3-Ethylpyrrolidine. National Center for Biotechnology Information. Available at: [Link]

-

PubChemLite. This compound (C6H13NO). Available at: [Link]

-

PubChem. (3S)-pyrrolidin-3-ol. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

-

National Center for Biotechnology Information. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Available at: [Link]

-

Royal Society of Chemistry. A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid. Org. Biomol. Chem., 2016, 14, 6285-6294. Available at: [Link]

-

Crossref. Stereoselective Synthesis of Pyrrolidin-3-ols from Homoallylamines. HETEROCYCLES, 2008, 76(1), 359. Available at: [Link]

-

PubMed. 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. Available at: [Link]

-

NIST. 3-Pyrrolidinol. In NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. Available at: [Link]

-

PubChem. 8-((3R,4S)-4-ethylpyrrolidin-3-yl)-3H-imidazo(1,2-a)pyrrolo(2,3-e)pyrazine. National Center for Biotechnology Information. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Available at: [Link]

-

PubMed. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Available at: [Link]

-

ResearchGate. (PDF) Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Available at: [Link]

-

ResearchGate. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

-

NIST. Pyrrolidine, TMS derivative. In NIST Chemistry WebBook. Available at: [Link]

-

Wikipedia. Nicotine. Available at: [Link]

-

PubChem. N-ethyl-2-pyrrolidone. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 4. CAS 30727-14-1: 1-Ethyl-3-pyrrolidinol | CymitQuimica [cymitquimica.com]

- 5. Nicotine - Wikipedia [en.wikipedia.org]

- 6. nobleintermediates.com [nobleintermediates.com]

- 7. 1-Ethyl-3-pyrrolidinol (CAS 30727-14-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 8-((3R,4S)-4-ethylpyrrolidin-3-yl)-3H-imidazo(1,2-a)pyrrolo(2,3-e)pyrazine | C14H17N5 | CID 118036111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Ethylpyrrolidin-3-ol: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-Ethylpyrrolidin-3-ol, a substituted pyrrolidine of interest to researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not widely available in public literature, this document consolidates fundamental chemical information, proposes a robust synthetic strategy based on established methodologies, and explores its potential applications as a valuable building block in medicinal chemistry.

Core Compound Identification and Properties

This compound is a tertiary alcohol derivative of the pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle. The pyrrolidine ring is a ubiquitous feature in a vast array of natural products and pharmaceuticals, prized for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into drug candidates.[1] The defining characteristic of this compound is the presence of both an ethyl group and a hydroxyl group on the third carbon atom of the pyrrolidine ring. This arrangement creates a chiral center, suggesting that the compound can exist as two enantiomers.

While a specific CAS number for this compound is not readily found in major chemical databases, its structure is indexed in PubChem, providing a key reference point for researchers.

| Property | Value | Source |

| Compound Name | This compound | PubChem[2] |

| PubChem CID | 57601815 | PubChem[2] |

| Molecular Formula | C₆H₁₃NO | PubChem[2] |

| Molecular Weight | 115.17 g/mol | PubChem[2] |

| Monoisotopic Mass | 115.09972 Da | PubChem[2] |

| SMILES | CCC1(CCNC1)O | PubChem[2] |

| InChIKey | RDCBTTNCVVAZEK-UHFFFAOYSA-N | PubChem[2] |

Note: The properties listed above are primarily computed. As of the writing of this guide, extensive experimental data for this compound has not been published.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached from the corresponding ketone, 3-pyrrolidinone. The general strategy involves the protection of the amine, followed by the addition of an ethyl group to the carbonyl via a Grignard reaction, and subsequent deprotection.

Rationale for the Synthetic Pathway

The pyrrolidine nitrogen is a nucleophilic and basic site. To prevent interference with the highly reactive organometallic reagent (ethylmagnesium bromide), it is imperative to protect this amine. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Grignard reaction and its straightforward removal under acidic conditions. The key bond-forming step is the nucleophilic addition of the ethyl Grignard reagent to the carbonyl of the protected 3-pyrrolidinone, which generates the desired tertiary alcohol upon workup.

The overall synthetic workflow is depicted below:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of tert-butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate (N-Boc-3-ethylpyrrolidin-3-ol)

-

Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of N-Boc-3-pyrrolidinone (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Grignard Addition: The solution is cooled to 0 °C in an ice bath. A solution of ethylmagnesium bromide (1.2 equivalents) in THF is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the protected tertiary alcohol.

Step 2: Synthesis of this compound (Deprotection)

-

Acidic Cleavage: The purified N-Boc-3-ethylpyrrolidin-3-ol (1 equivalent) from the previous step is dissolved in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Deprotection Reagent: An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane, is added to the solution at room temperature.

-

Reaction Completion: The mixture is stirred for 1-3 hours, with reaction completion monitored by TLC.

-

Isolation: The solvent and excess acid are removed under reduced pressure. The resulting residue is dissolved in a minimal amount of water and basified to a pH > 10 with a strong base (e.g., NaOH). The aqueous layer is then extracted multiple times with an organic solvent (e.g., dichloromethane). The combined organic extracts are dried and concentrated to yield this compound.

Potential Applications in Drug Discovery

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and its derivatives are known to possess a wide range of biological activities.[1] While this compound itself has not been extensively studied, its structural class, 3-substituted-3-hydroxypyrrolidines, has been reported to exhibit parasympathomimetic activity.[3] This suggests potential applications in modulating the parasympathetic nervous system.

The true value of this compound for drug development professionals lies in its utility as a versatile chemical building block. The tertiary alcohol can serve as a handle for further functionalization, while the secondary amine provides a point for substitution, allowing for the exploration of a diverse chemical space.

Workflow for Incorporating this compound into a Drug Discovery Program

A typical workflow for utilizing this scaffold in a lead optimization campaign is outlined below.

Caption: Workflow for utilizing this compound in a drug discovery pipeline.

This scaffold can be incorporated into larger molecules to modulate properties such as:

-

Solubility: The hydroxyl group can improve aqueous solubility.

-

Lipophilicity: The ethyl group and the pyrrolidine ring contribute to the molecule's lipophilicity, which can be fine-tuned through further derivatization.

-

Stereochemistry: The chiral center at the C3 position allows for the synthesis of stereoisomers, which can be crucial for target binding and selectivity.

Conclusion

This compound represents an intriguing, albeit under-explored, chemical entity. Its structural features make it a promising scaffold for the development of novel therapeutics. This guide provides a solid theoretical and practical foundation for its synthesis and potential application. The proposed synthetic route is robust and relies on well-established chemical transformations, offering a clear path for researchers to access this compound for their discovery programs. As the demand for novel, three-dimensional chemical matter continues to grow in the pharmaceutical industry, building blocks like this compound will undoubtedly play an important role in the design of the next generation of medicines.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Amer, F. A., Hammouda, M., El-Ahl, A.-A. S., & Metwally, M. A. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549–1573. Available from: [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available from: [Link]

Sources

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Solubility and Stability of 3-Ethylpyrrolidin-3-ol

This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of this compound, a novel heterocyclic compound with potential applications in pharmaceutical development. As a Senior Application Scientist, the following sections are structured to not only provide protocols but also to instill a deep understanding of the scientific rationale behind each step, ensuring the generation of robust and reliable data for regulatory submissions and further research.

Introduction to this compound: Physicochemical Profile

This compound is a substituted pyrrolidine derivative featuring a tertiary alcohol and a secondary amine within its five-membered ring structure. Understanding its fundamental physicochemical properties is the cornerstone for any subsequent solubility and stability assessments.

Molecular Structure:

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties:

Based on its structure, several key properties can be predicted, which will inform the experimental design for solubility and stability studies.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₆H₁₃NO[1] | As determined from its chemical structure. |

| Molecular Weight | 115.17 g/mol [2] | Calculation based on the atomic weights of its constituent atoms. |

| pKa | Amine (pKa ~10-11), Alcohol (pKa ~16-18) | The secondary amine is expected to be basic, while the tertiary alcohol is weakly acidic. |

| LogP | ~1.0 - 2.0 | The ethyl group and carbon ring contribute to lipophilicity, while the hydroxyl and amine groups enhance hydrophilicity. The predicted octanol-water partition coefficient suggests moderate lipophilicity. |

| Appearance | Colorless to pale yellow oil or low melting solid | Common for similar small molecule amines and alcohols. |

| H-Bonding | Donor (N-H, O-H), Acceptor (N, O) | The presence of both hydrogen bond donors and acceptors suggests potential for good solubility in protic solvents. |

Aqueous and Organic Solubility Profile: A Methodological Approach

A comprehensive understanding of the solubility of this compound in various solvent systems is critical for formulation development, purification, and analytical method design. The following section outlines a robust protocol for determining its solubility.

Experimental Workflow for Solubility Determination

The following workflow is designed to ensure accurate and reproducible solubility data.

Caption: Workflow for determining the equilibrium solubility of this compound.

Step-by-Step Protocol for Equilibrium Solubility Measurement

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

-

This compound (purity >98%)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Propylene Glycol, PEG 400, Ethyl Acetate)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Validated analytical method for quantification (e.g., HPLC-UV or GC-MS)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, remove the vials and allow them to stand at the same temperature for a short period to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample from the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and collect the supernatant or filter the sample through a 0.45 µm syringe filter.

-

Dilution and Analysis: Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the validated analytical method. Analyze the diluted sample to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | High | The hydroxyl and amine groups can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The polarity of these solvents will facilitate dissolution, though the lack of hydrogen bond donation may slightly limit solubility compared to protic solvents. |

| Non-polar | Hexane, Toluene | Low | The polar functional groups will have unfavorable interactions with non-polar solvents, leading to poor solubility. |

| Aqueous Buffers | 0.1 N HCl, PBS (pH 7.4), 0.1 N NaOH | pH-dependent | In acidic solutions, the secondary amine will be protonated, forming a salt and significantly increasing aqueous solubility. In basic solutions, the compound will be in its free base form. |

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule, identify potential degradation products, and develop stability-indicating analytical methods.[3][4] These studies involve subjecting the compound to stress conditions more severe than those encountered during accelerated stability testing.[5]

Rationale for Forced Degradation

The primary objectives of conducting forced degradation studies are:

-

To identify the degradation pathways of the drug substance.[5]

-

To elucidate the structure of degradation products.

-

To establish the intrinsic stability of the molecule.[4]

-

To develop and validate a stability-indicating analytical method that can separate the parent compound from its degradation products.[3]

Experimental Design for Forced Degradation

The following diagram outlines the typical stress conditions applied during forced degradation studies, as recommended by ICH guidelines.[3][5]

Caption: Key stress conditions and subsequent analysis in a forced degradation study.

Potential Degradation Pathways of this compound

Based on its chemical structure, the following degradation pathways are plausible:

-

Oxidation: The tertiary alcohol is susceptible to oxidation, potentially leading to ring-opening or the formation of other oxidized species. The secondary amine can also be oxidized.

-

Dehydration: Under acidic conditions and heat, the tertiary alcohol could undergo dehydration to form an alkene.

-

Ring Opening: Strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to the cleavage of the pyrrolidine ring.

Step-by-Step Protocol for a Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water and other relevant solvents

-

Temperature-controlled ovens/water baths

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the respective stress media (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, water). For thermal and photolytic studies, expose both the solid drug substance and its solution.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Incubate the acidic and basic solutions at an elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Oxidation: Store the solution with H₂O₂ at room temperature, protected from light, and collect samples at similar time points.

-

Thermal Stress: Place the solid and solution samples in a temperature-controlled oven (e.g., 80 °C) and analyze at appropriate intervals.

-

Photostability: Expose the solid and solution samples to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep control samples in the dark.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all major degradation products. A mass spectrometer coupled to the HPLC can aid in the identification of degradants.

-

Data Evaluation:

-

Calculate the percentage degradation of this compound in each condition.

-

Determine the relative retention times of the degradation products.

-

Perform a mass balance to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

-

Analytical Method Development and Validation

A robust analytical method is paramount for the accurate quantification of this compound and its potential impurities or degradants.

Selection of Analytical Technique

Given the semi-polar nature and expected thermal lability of this compound, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the recommended technique. Gas Chromatography (GC) could also be considered, potentially after derivatization to improve volatility and thermal stability.

HPLC Method Parameters (Starting Point)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the molecule lacks a strong chromophore) or MS detection for higher sensitivity and specificity.

-

Injection Volume: 10 µL.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following these detailed methodologies, researchers and drug development professionals can generate the high-quality, reliable data necessary to advance the development of this promising compound. The emphasis on understanding the "why" behind each experimental choice ensures that the generated data is not only accurate but also defensible and fit for purpose in a regulated environment.

References

-

PubChem. 3-Ethylpyrrolidine. National Center for Biotechnology Information. [Link]

-

Cheméo. 3-Ethyl-pyrrolidine - Chemical & Physical Properties. [Link]

-

Cheméo. Chemical Properties of 1-Ethyl-3-pyrrolidinol (CAS 30727-14-1). [Link]

-

PubChemLite. This compound (C6H13NO). [Link]

-

PubChem. (3S)-pyrrolidin-3-ol. National Center for Biotechnology Information. [Link]

-

MedCrave online. Forced Degradation Studies. [Link]

-

Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. [Link]

-

Japan Advanced Institute of Science and Technology. Analytical Methods. [Link]

-

National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

-

National Institutes of Health. Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. [Link]

-

ResearchGate. New Analytical Method for Quantifying Flavoring Chemicals of Potential Respiratory Health Risk Concerns in e-Cigarette Liquids. [Link]

-

PubMed. New Analytical Method for Quantifying Flavoring Chemicals of Potential Respiratory Health Risk Concerns in e-Cigarette Liquids. [Link]

Sources

- 1. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 2. 1-Ethyl-3-pyrrolidinol (CAS 30727-14-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

Potential applications of 3-Ethylpyrrolidin-3-ol in medicinal chemistry

A-1. Core Molecular Attributes

3-Ethylpyrrolidin-3-ol is a five-membered nitrogen-containing heterocycle. Its foundational pyrrolidine ring is a prevalent scaffold in medicinal chemistry.[1][2] This structure's key features include:

-

A Chiral Center: The carbon at the 3-position, bonded to both the ethyl and hydroxyl groups, is a stereocenter. This allows for enantiomerically pure forms, which is crucial in modern drug design as different stereoisomers can exhibit varied biological profiles.[2][3]

-

A Tertiary Alcohol: The hydroxyl group at the 3-position can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and potential interactions with biological targets.

-

A Secondary Amine: The nitrogen atom within the pyrrolidine ring is a secondary amine, conferring basicity to the scaffold.[3] This nitrogen is also a key point for synthetic modification.[3]

These structural elements provide a rich platform for creating diverse chemical entities with the potential for a wide range of biological activities.[4]

A-2. Physicochemical Properties (Predicted)

| Property | Predicted Value | Unit | Source |

| Molecular Weight | 115.17 | g/mol | [6][7] |

| logP (Octanol/Water Partition Coefficient) | 0.073 | [7] | |

| Water Solubility (logS) | -0.17 | mol/L | [7] |

| pKa (Strongest Basic) | 9.5 (Predicted) |

Table 1: Predicted Physicochemical Properties of this compound.

The predicted low logP and moderate water solubility suggest that this compound has favorable pharmacokinetic properties for drug development.

Part B: Strategic Applications in Medicinal Chemistry

The true potential of this compound lies in its application as a versatile scaffold for the synthesis of novel, biologically active compounds.[3]

B-1. The Pyrrolidine Scaffold: A Privileged Structure

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs and natural products.[8] Its advantages include:

-

Three-Dimensional Complexity: The non-planar, puckered nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[3]

-

Stereochemical Diversity: The presence of multiple chiral centers on substituted pyrrolidine rings allows for the generation of a wide array of stereoisomers, each with potentially unique pharmacological properties.[2][3]

-

Metabolic Stability: The saturated nature of the pyrrolidine ring can confer greater metabolic stability compared to aromatic systems.

B-2. This compound as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties.[9][10] this compound and its derivatives can serve as bioisosteric replacements for other cyclic systems, such as piperidines or even aromatic rings in certain contexts.[11] This can lead to improved properties such as:

-

Reduced Lipophilicity: The introduction of the hydroxyl group can decrease the lipophilicity of a molecule, potentially improving its solubility and reducing off-target effects.

-

Altered pKa: The basicity of the pyrrolidine nitrogen can be modulated by substituents, allowing for fine-tuning of the molecule's ionization state at physiological pH.[3]

-

Novel Intellectual Property: The use of a less common scaffold like this compound can provide a pathway to novel chemical entities with strong intellectual property protection.

B-3. Library Synthesis and Analogue Development

The functional groups of this compound provide convenient handles for the synthesis of diverse chemical libraries.

A simplified workflow for generating a diverse library from this compound.

Part C: Potential Therapeutic Applications

The pyrrolidine scaffold is present in a wide range of therapeutic agents, suggesting numerous potential applications for derivatives of this compound.[4][12]

C-1. Central Nervous System (CNS) Disorders

Many CNS-active drugs incorporate a pyrrolidine ring. The ability of this compound derivatives to present substituents in a defined three-dimensional orientation makes them attractive candidates for targeting CNS receptors and transporters. For instance, 1-propyl-3-aryl pyrrolidines are known to be potent and selective ligands for serotonin and dopamine receptors.[13]

C-2. Oncology

Pyrrolidine derivatives have been investigated as anticancer agents, acting through various mechanisms such as kinase inhibition and targeting cell signaling pathways.[1] For example, spiro[pyrrolidine-3,3'-oxindoles] have shown significant anticancer activity.[1] The 3-ethyl-3-hydroxy substitution pattern could be explored to develop novel inhibitors of cancer-related targets.

C-3. Infectious Diseases

The pyrrolidine nucleus is found in numerous natural and synthetic compounds with antimicrobial, antiviral, and antifungal properties.[3][12] Derivatives of this compound could be synthesized and screened for activity against a range of pathogens.

Part D: Synthetic Strategies

The synthesis of this compound and its derivatives can be approached through several established methods.

D-1. Synthesis of the Core Scaffold

A common route to 3-substituted pyrrolidin-3-ols involves the reaction of a suitable precursor with a Grignard reagent, followed by cyclization.

A general synthetic workflow for this compound.

D-2. Palladium-Catalyzed Hydroarylation

For the synthesis of 3-aryl derivatives, a modern and efficient approach is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines.[8][13][14] This method allows for the direct installation of an aryl group at the 3-position.

Experimental Protocol: Palladium-Catalyzed Hydroarylation of an N-Alkyl Pyrroline

-

Reaction Setup: To an oven-dried reaction vessel, add the N-alkyl pyrroline (1.0 equiv.), aryl halide (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)2, 2 mol%), and a suitable ligand (e.g., a phosphine ligand, 4 mol%).

-

Solvent and Base: Add a dry, degassed solvent (e.g., toluene or dioxane) and a base (e.g., K2CO3, 2.0 equiv.).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl pyrrolidine.

Part E: Key Experimental Protocols for Analogue Evaluation

Once a library of this compound derivatives has been synthesized, a series of in vitro assays are essential to characterize their potential as drug candidates.

E-1. Physicochemical Property Assessment

-

Solubility: Determine the kinetic and thermodynamic solubility of the compounds in aqueous buffers (e.g., phosphate-buffered saline at pH 7.4) using methods such as nephelometry or HPLC-UV.

-

Lipophilicity (LogD): Measure the distribution coefficient between n-octanol and an aqueous buffer at pH 7.4 using a shake-flask method or a high-throughput automated system.

-

Metabolic Stability: Incubate the compounds with liver microsomes (human, rat, or mouse) and a cofactor (NADPH) to assess their metabolic stability. The rate of disappearance of the parent compound is monitored by LC-MS/MS.

E-2. In Vitro Biological Activity Assays

The specific biological assays will depend on the therapeutic target of interest. A general workflow for initial screening is outlined below.

A general workflow for in vitro screening of a compound library.

Part F: Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its inherent three-dimensionality, stereochemical potential, and versatile functional handles make it an attractive starting point for the development of novel therapeutics across a range of disease areas. Future research should focus on the stereoselective synthesis of the core and the exploration of a wide range of substitutions at the nitrogen and hydroxyl positions to fully unlock the therapeutic potential of this intriguing molecule.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6639. Available at: [Link]

-

MDPI (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1246830. Available at: [Link]

-

Frontiers Media S.A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]

-

Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. Available at: [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880. Available at: [Link]

-

PubChem (n.d.). This compound. Available at: [Link]

-

Sheridan, R. P., et al. (2012). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 52(11), 3105–3113. Available at: [Link]

-

Cetenko, W. A., et al. (1958). Derivatives of 3-Pyrrolidinols--I. The Chemistry, Pharmacology and Toxicology if Some N-Substituted-3-benzhydryloxypyrrolidines. Journal of Medicinal Chemistry, 1(1), 2–10. Available at: [Link]

-

Cambridge MedChem Consulting (2024). Ring Bioisosteres. Available at: [Link]

-

NIST (n.d.). 1-Ethyl-3-pyrrolidinol. In NIST Chemistry WebBook. Available at: [Link]

-

Amer, F. A., et al. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549–1572. Available at: [Link]

-

Cheméo (n.d.). Chemical Properties of 1-Ethyl-3-pyrrolidinol (CAS 30727-14-1). Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 3-Ethylpyrrolidine. In PubChem. Available at: [Link]

-

Doulcet, J., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available at: [Link]

-

Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. Available at: [Link]

-

Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. Available at: [Link]

-

PubChem (n.d.). (3S)-pyrrolidin-3-ol. Available at: [Link]

- Google Patents (2023). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

-

Organic Chemistry Portal (n.d.). Pyrrolidine synthesis. Available at: [Link]

- European Patent Office (1988). Process for the preparation of a pyrrolidinol compound. EP 0269258 A2.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 6. 1-Ethyl-3-pyrrolidinol [webbook.nist.gov]

- 7. 1-Ethyl-3-pyrrolidinol (CAS 30727-14-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. baranlab.org [baranlab.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 3-Ethylpyrrolidin-3-ol and its Derivatives

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a myriad of biologically active compounds.[1] This guide focuses on a specific, yet underexplored, subclass: 3-Ethylpyrrolidin-3-ol and its derivatives. While direct research on this compound is limited, this document extrapolates from the rich body of literature on structurally related 3-substituted pyrrolidinols to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into the synthesis, potential biological activities, and structure-activity relationships (SAR) of this chemical class, offering insights into their potential as therapeutic agents. The information presented herein aims to lay a foundational framework to stimulate and guide future research into this promising area of drug discovery.

The Pyrrolidine Scaffold: A Privileged Core in Drug Discovery

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring motif in numerous natural products, alkaloids, and synthetic drugs.[2][3][4] Its significance in medicinal chemistry is attributed to several key features:

-

Three-Dimensionality: The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a greater exploration of pharmacophore space compared to flat, aromatic systems. This three-dimensionality is crucial for specific interactions with biological targets.[1]

-

Stereochemistry: The pyrrolidine ring often contains multiple stereocenters, allowing for the fine-tuning of biological activity through stereoisomerism. The spatial orientation of substituents can dramatically alter the binding affinity and efficacy of a drug candidate.[1]

-

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility, membrane permeability, and receptor interactions.

These properties have led to the incorporation of the pyrrolidine scaffold into a wide range of therapeutic agents, including anticancer, antibacterial, antidiabetic, anti-inflammatory, and central nervous system (CNS) active drugs.[1]

Synthesis of 3-Substituted Pyrrolidin-3-ols

The synthesis of 3-substituted pyrrolidin-3-ols, including the 3-ethyl variant, can be achieved through several synthetic routes. A common and versatile approach involves the use of 3-pyrrolidinone as a key intermediate.

General Synthesis of 3-Pyrrolidinones

3-Pyrrolidinones are often prepared via a Michael addition followed by a Dieckmann condensation.[2] For instance, the reaction of an N-substituted glycine ester with an appropriate acrylic acid ester, followed by base-catalyzed intramolecular cyclization, yields the corresponding N-substituted 3-pyrrolidinone.

Synthesis of this compound

The introduction of the ethyl group at the 3-position can be accomplished through the reaction of a 3-pyrrolidinone with an organometallic reagent such as ethylmagnesium bromide (a Grignard reagent) or ethyllithium. This nucleophilic addition to the carbonyl group, followed by an aqueous workup, yields the desired this compound.

Experimental Protocol: Synthesis of 1,3-Diethylpyrrolidin-3-ol

This protocol describes a representative synthesis of a this compound derivative, starting from 1-ethyl-3-pyrrolidinone.

Materials:

-

1-Ethyl-3-pyrrolidinone

-

Ethylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser

Procedure:

-

A solution of 1-ethyl-3-pyrrolidinone in anhydrous diethyl ether is added to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath.

-

Ethylmagnesium bromide solution is added dropwise to the stirred solution of the pyrrolidinone at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours.

-

The reaction is cooled in an ice bath and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

The resulting mixture is filtered, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 1,3-diethylpyrrolidin-3-ol can be purified by vacuum distillation or column chromatography.

Biological Activities of 3-Substituted Pyrrolidin-3-ol Derivatives

Derivatives of 3-pyrrolidinol have been investigated for a range of biological activities. The nature of the substituents at the nitrogen (N1) and the 3-position significantly influences their pharmacological profile.

Anticholinergic Activity

Esters of N-substituted 3-pyrrolidinols have shown potent anticholinergic effects.[5] The rigidity of the pyrrolidine ring is thought to contribute to a more selective interaction with muscarinic receptors compared to their open-chain analogues.[5] The introduction of an ethyl group at the 3-position, in combination with various ester functionalities, could modulate the potency and selectivity of these compounds as anticholinergic agents.

Antihistaminic and Local Anesthetic Activity

Benzhydryl ethers of 3-pyrrolidinols have demonstrated superior antihistaminic properties compared to their open-chain counterparts.[5] Similarly, benzoate and substituted benzoate esters of 3-pyrrolidinols are more potent local anesthetics.[5] The presence of a 3-alkyl group, such as ethyl, could influence the lipophilicity and steric interactions of these derivatives at the histamine H1 receptor or sodium channels, respectively.

Dopamine Receptor Ligands

The pyrrolidine scaffold is a key component of ligands for dopamine D2 and D3 receptors. Structure-activity relationship studies on eticlopride analogues, which contain a substituted pyrrolidine moiety, have revealed that modifications to the pyrrolidine ring can significantly impact binding affinity.[6] While small N-alkyl groups on the pyrrolidine were found to be poorly tolerated in some series, the overall substitution pattern is critical.[6] It is plausible that this compound derivatives could be developed as novel D2/D3 receptor ligands for the treatment of neurological and psychiatric disorders.

Anticancer and Pro-apoptotic Activity

Recent studies have explored 1-benzylpyrrolidin-3-ol analogues as potential anticancer agents that induce apoptosis via caspase activation.[7] These studies highlight the potential of the pyrrolidin-3-ol core in oncology. The ethyl group at the 3-position could be explored to optimize the cytotoxic selectivity and potency of these compounds against various cancer cell lines. The lead compounds in one study exhibited selective cytotoxicity towards HL-60 cells.[7]

Kinase Inhibition

Derivatives of 3-substituted pyrrolidines have been investigated as kinase inhibitors. For example, a 3-(S)-thiomethyl pyrrolidine analog was identified as a potent inhibitor of ERK1/2 with improved pharmacokinetic properties for potential use in oncology.[8] This suggests that the 3-position of the pyrrolidine ring is a key site for modification to achieve potent and selective kinase inhibition. The 3-ethyl-3-hydroxy motif could offer a unique set of interactions within the ATP-binding pocket of various kinases.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is expected to be highly dependent on the nature and stereochemistry of the substituents on the pyrrolidine ring.

| Modification Site | Structural Change | Potential Impact on Biological Activity | Supporting Evidence from Related Compounds |

| Nitrogen (N1) | Variation of alkyl or aryl substituents | Modulates receptor affinity, selectivity, and pharmacokinetic properties. | N-substituted 3-pyrrolidyl phenylacetates show potent anticholinergic activity.[5][9] |

| 3-Position (Ethyl Group) | Alteration of alkyl chain length or introduction of other functional groups | Influences lipophilicity, steric interactions, and metabolic stability. | Systematic exploration of the 3-position of pyrrolidine led to improved ERK inhibitors.[8] |

| 3-Position (Hydroxyl Group) | Esterification or etherification | Can impart specific biological activities such as anticholinergic or antihistaminic effects. | Esters and ethers of 3-pyrrolidinols exhibit anticholinergic and antihistaminic properties.[5][10] |

| Stereochemistry at C3 | (R) vs. (S) enantiomers | Can lead to significant differences in potency and selectivity due to stereospecific interactions with biological targets. | The stereochemistry of pyrrolidine derivatives is crucial for their biological profile.[1] |

Future Research Directions

The field of this compound and its derivatives is ripe for exploration. Future research should focus on:

-

Synthesis of Diverse Libraries: The development of efficient synthetic routes to generate a diverse library of this compound derivatives with various substituents at the nitrogen and modifications of the hydroxyl group.

-

Broad Biological Screening: Screening these libraries against a wide range of biological targets, including GPCRs, ion channels, enzymes (kinases, proteases), and in various disease models (e.g., cancer, inflammation, CNS disorders).

-

Detailed SAR Studies: Once lead compounds are identified, detailed structure-activity relationship studies should be conducted to optimize their potency, selectivity, and pharmacokinetic properties.

-

Computational Modeling: The use of in silico methods, such as molecular docking and molecular dynamics simulations, to understand the binding modes of these compounds and to guide the design of new analogues.

Diagrams

General Synthetic Scheme for this compound

A representative synthetic pathway to this compound derivatives.

Potential Biological Targets and Applications

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Derivatives of 3-pyrrolidinols. III. The chemistry, pharmacology, and toxicology of some N-substituted-3-pyrrolidyl alpha-substituted phenylacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

3-Ethylpyrrolidin-3-ol: A Chiral Tertiary Alcohol Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Substituted Pyrrolidines in Drug Design

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic systems, often leading to enhanced target affinity and improved pharmacokinetic properties.[1] Within this class of heterocycles, 3-substituted pyrrolidines are of particular interest as they introduce a key stereocenter that can significantly influence biological activity. The introduction of a tertiary alcohol, as seen in 3-Ethylpyrrolidin-3-ol, provides a synthetically versatile handle for further functionalization while adding a polar group that can engage in crucial hydrogen bonding interactions with biological targets. This guide provides a comprehensive overview of the synthesis, stereochemical considerations, and applications of this compound as a valuable building block in modern organic synthesis and drug discovery.

Synthetic Strategies for this compound: A Multi-pronged Approach

The synthesis of this compound can be approached through several strategic disconnections. A highly convergent and flexible method involves the synthesis of an N-protected 3-pyrrolidinone intermediate, followed by the introduction of the ethyl group and subsequent stereoselective reduction.

Synthesis of the N-Protected 3-Pyrrolidinone Core

A robust and widely applicable method for the synthesis of the 3-pyrrolidinone core is the Dieckmann condensation.[2] This intramolecular cyclization of a diester is a powerful tool for the formation of five-membered rings. The general workflow is depicted below:

Caption: General workflow for the synthesis of an N-protected 3-pyrrolidinone.

Experimental Protocol: Synthesis of N-Boc-3-pyrrolidinone

-

Michael Addition: To a solution of N-Boc-glycine methyl ester (1.0 eq) in a suitable solvent such as methanol, add a catalytic amount of a non-nucleophilic base (e.g., DBU). Cool the mixture to 0 °C and add ethyl acrylate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude diester intermediate.

-

Dieckmann Condensation: Dissolve the crude diester in anhydrous toluene. Add sodium ethoxide (1.5 eq) portion-wise at room temperature under an inert atmosphere. Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed.

-

Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature and carefully add aqueous hydrochloric acid (e.g., 3M). Heat the biphasic mixture to reflux and stir vigorously for several hours to effect both hydrolysis of the ester and decarboxylation.

-

Purification: After cooling, separate the layers and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude N-Boc-3-pyrrolidinone is then purified by column chromatography.

Introduction of the Ethyl Group: Grignard Addition

With the N-protected 3-pyrrolidinone in hand, the ethyl group can be introduced via a Grignard reaction.[3] This classic organometallic transformation is highly efficient for the formation of carbon-carbon bonds and the generation of tertiary alcohols.

Caption: Synthesis of N-protected this compound via Grignard addition.

Experimental Protocol: Synthesis of N-Boc-3-ethylpyrrolidin-3-ol

-

Reaction Setup: To a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the mixture to -78 °C.

-

Grignard Addition: Slowly add a solution of ethylmagnesium bromide (1.2-1.5 eq) in THF via a syringe. Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ketone.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, N-Boc-3-ethylpyrrolidin-3-ol, can be purified by flash column chromatography.

Deprotection

The final step to obtain this compound is the removal of the N-protecting group. For the commonly used Boc group, this is typically achieved under acidic conditions.

Experimental Protocol: N-Boc Deprotection

-

Deprotection Reaction: Dissolve the N-Boc-3-ethylpyrrolidin-3-ol in a suitable solvent such as dichloromethane or dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. Stir the reaction at room temperature for 1-3 hours.

-

Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of this compound. Alternatively, the free base can be obtained by neutralization with a suitable base followed by extraction.

Stereochemical Considerations and Chiral Synthesis

The tertiary alcohol at the C3 position of this compound is a stereocenter. For applications in drug discovery, it is often necessary to access enantiomerically pure forms of this building block. Several strategies can be employed to achieve this:

-

Chiral Pool Synthesis: Starting from a chiral precursor, such as L- or D-malic acid, can introduce chirality early in the synthetic sequence.[4][5]

-

Chiral Resolution: Racemic this compound or a suitable intermediate can be resolved using chiral resolving agents to form diastereomeric salts that can be separated by crystallization. Enzymatic resolution is also a viable option.[4]

-

Asymmetric Synthesis: The most elegant approach is the use of a stereoselective reaction to create the chiral center. This can involve the asymmetric reduction of a prochiral 3-ethyl-3-hydroxypyrroline intermediate or the use of a chiral catalyst in the Grignard addition step.

Application in the Synthesis of a Janus Kinase (JAK) Inhibitor

A key application highlighting the importance of chiral 3-ethylpyrrolidine derivatives is in the synthesis of the Janus kinase (JAK) inhibitor, Upadacitinib. The core of this drug molecule contains a (3S,4R)-3-ethyl-4-substituted-pyrrolidine fragment. While the direct precursor is not this compound, the synthesis of this complex molecule relies on the stereocontrolled construction of a similarly substituted pyrrolidine ring, underscoring the value of this structural motif in modern drug development.

Characterization and Data

The structural elucidation of this compound and its intermediates relies on standard spectroscopic techniques.

| Compound | Technique | Expected Key Features |

| N-Boc-3-pyrrolidinone | 1H NMR | Signals for the Boc group (~1.4 ppm), and methylene protons of the pyrrolidine ring. |

| 13C NMR | Carbonyl signal (~210 ppm), carbamate carbonyl (~155 ppm), and signals for the Boc group and pyrrolidine ring carbons. | |

| IR | Strong C=O stretching frequencies for the ketone (~1740 cm-1) and the carbamate (~1690 cm-1). | |

| N-Boc-3-ethylpyrrolidin-3-ol | 1H NMR | Disappearance of the ketone carbonyl in 13C NMR. Appearance of a hydroxyl proton signal (broad singlet), and signals for the ethyl group (triplet and quartet). |

| 13C NMR | Appearance of a quaternary carbon signal for C-OH (~70-80 ppm). | |

| IR | Appearance of a broad O-H stretching band (~3400 cm-1). | |

| MS (ESI+) | Expected [M+H]+ and [M+Na]+ ions. |

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis can be achieved through a logical and scalable sequence involving the formation of a 3-pyrrolidinone core, followed by a Grignard addition to introduce the ethyl group. The presence of a stereocenter at the tertiary alcohol offers opportunities for the development of chiral therapeutics. The demonstrated relevance of the 3-ethylpyrrolidine scaffold in contemporary drug discovery programs, such as in the development of JAK inhibitors, ensures that this compound will remain a building block of significant interest to synthetic and medicinal chemists.

References

- WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

- Amer, F. A., Hammouda, M., & El-Ahl, A.-A. S. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1569.

- WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine.

- P. G. M. Wuts. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.

- Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939–4942.

- Sweeney, J. B., Doulcet, J., & Thapa, B. (2018).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.

- US10981923B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[l,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof.

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

- BenchChem. Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.

- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Benchchem. Common side products in (S)-3-Acetyl-1-Boc-pyrrolidine synthesis and how to avoid them.

- PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- MDPI. Synthesis of a New Chiral Pyrrolidine.

- RSC Publishing. The Grignard Reagents | Organometallics.

- Organic Chemistry Portal. Grignard Reaction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of 3-Ethylpyrrolidin-3-ol and Its Isomer 1-Ethyl-3-pyrrolidinol

Introduction:

This guide provides comprehensive safety and handling protocols for professionals in research, development, and manufacturing who work with substituted pyrrolidinols. A critical point of clarification is the nomenclature of the target compound. While the request specified "3-Ethylpyrrolidin-3-ol," commercially available and well-documented safety data primarily refers to its structural isomer, 1-Ethyl-3-pyrrolidinol (CAS No. 30727-14-1) . This document will focus on the safety protocols for 1-Ethyl-3-pyrrolidinol, as robust data is available for this compound. The principles and precautions outlined are based on its known hazards and are likely applicable to other isomers, though each unique chemical entity requires its own specific risk assessment.

Chemical Identification and Hazard Classification

A foundational aspect of safe chemical handling is the accurate identification of the substance and a thorough understanding of its inherent hazards.

Compound Profile

| Property | Value | Source |

| Chemical Name | 1-Ethyl-3-pyrrolidinol | [1][2] |

| CAS Number | 30727-14-1 | [1][2] |

| EC Number | 250-310-7 | [1] |

| Molecular Formula | C₆H₁₃NO | [2] |

| Molecular Weight | 115.17 g/mol | [2] |

| Synonyms | 1-Ethylpyrrolidin-3-ol | [2] |

GHS Hazard Classification

1-Ethyl-3-pyrrolidinol is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary concerns are skin and eye irritation.[1]

-

Skin Irritation, Category 2 (H315): Causes skin irritation.[1]

-

Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure), Category 3 (H335): May cause respiratory irritation.

The following diagram illustrates the GHS labeling elements for this compound.

Caption: GHS Hazard Communication for 1-Ethyl-3-pyrrolidinol.

Risk Assessment and the Hierarchy of Controls

Effective risk management involves a systematic approach to minimizing exposure. The hierarchy of controls is a fundamental principle in chemical safety, prioritizing the most effective measures.

The application of this hierarchy for handling 1-Ethyl-3-pyrrolidinol is detailed below.

Caption: Hierarchy of Controls for Chemical Safety.

Engineering Controls

The primary method for controlling exposure to vapors or mists of 1-Ethyl-3-pyrrolidinol is through robust engineering controls.

-

Ventilation: All handling procedures should be conducted in a well-ventilated area.[1][3][4] A certified chemical fume hood or a local exhaust ventilation system is mandatory to prevent the generation and inhalation of vapors.[1]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the chemical is handled.[1][5]

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.

-

Training: All personnel must be trained on the specific hazards, handling procedures, and emergency protocols for 1-Ethyl-3-pyrrolidinol.

-

Restricted Access: Areas where this chemical is stored or used should be clearly marked, and access should be restricted to authorized personnel.[6]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

-

Eye and Face Protection: Wear chemical safety goggles that provide a tight seal.[3][5] A face shield should be worn in situations with a higher risk of splashing.[3]

-

Skin Protection:

-

Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile).[4][7] Inspect gloves for any signs of degradation or puncture before use.[7] For prolonged or high-exposure tasks, consider double-gloving.[6][8]

-

Lab Coat/Gown: A lab coat or chemical-resistant gown should be worn to protect street clothing and skin.[6]

-

-

Respiratory Protection: In situations where engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is required.[1][4]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and exposure.

Handling

-

Avoid all direct contact with skin, eyes, and clothing.[1]

-